2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a diphenylacetyl group attached to a piperazine ring, which is further connected to a pyrimidine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.
Formation of N-Diphenylacetylpiperazine: Diphenylacetyl chloride is then reacted with piperazine to form N-diphenylacetylpiperazine.
Formation of this compound: Finally, N-diphenylacetylpiperazine is reacted with 2-chloropyrimidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with similar structural features.
1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol: A compound with a diphenylacetyl skeleton and a 3-buten-2-ol side chain.
Uniqueness
2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is unique due to its specific combination of the diphenylacetyl group, piperazine ring, and pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N4O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,2-diphenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C22H22N4O/c27-21(25-14-16-26(17-15-25)22-23-12-7-13-24-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20H,14-17H2 |
InChI Key |
WDIXXOMXGWLXTG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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